tert-Butyl 2-(aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate

medicinal chemistry building block molecular complexity

Researchers requiring a dual-reactive THQ scaffold for library synthesis often face the bottleneck of installing an aminomethyl handle via multi-step sequences. This compound (CAS 1823530-47-7, ≥95%) provides both the Boc-protected aminomethyl anchor for amide coupling/sulfonylation and the 6-fluoro substituent for metabolic stability, enabling direct use in automated parallel synthesis. • Orthogonal Boc deprotection (TFA/DCM) liberates the primary amine for diversification with carboxylic acids or sulfonyl chlorides • 6-F substituent enhances metabolic stability and CNS penetration potential vs. non-fluorinated analogs • Ships ambient globally with full QA documentation; not classified as dangerous goods per DOT/IATA

Molecular Formula C15H21FN2O2
Molecular Weight 280.34 g/mol
Cat. No. B13245254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate
Molecular FormulaC15H21FN2O2
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC2=C1C=CC(=C2)F)CN
InChIInChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-12(9-17)6-4-10-8-11(16)5-7-13(10)18/h5,7-8,12H,4,6,9,17H2,1-3H3
InChIKeyXCIDLQZMHJOTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(aminomethyl)-6-fluoro-THQ-1-carboxylate – Chemical Biology Scaffold


tert-Butyl 2-(aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS 1823530-47-7) is a multifunctional tetrahydroquinoline (THQ) derivative bearing a Boc‑protected amine at the 2‑aminomethyl position and a fluorine atom at the 6‑position . Its molecular formula is C₁₅H₂₁FN₂O₂ (MW 280.34 g/mol) and it is typically supplied as a 95%‑purity building block . The partially saturated quinoline core, the reactive aminomethyl handle, and the electron‑withdrawing fluorine substituent collectively define a scaffold that is amenable to late‑stage diversification and incorporation into compound libraries targeting bromodomain, GPCR, or kinase programmes [1].

Generic Substitution Fails for tert-Butyl 2-(aminomethyl)-6-fluoro-THQ-1-carboxylate


In‑class THQ analogs that lack the 2‑aminomethyl group or the N‑Boc protection cannot replicate the dual reactivity of the target compound. For example, tert‑butyl 6‑fluoro‑1,2,3,4‑tetrahydroquinoline‑1‑carboxylate (MW 251.3 g/mol, purity ≥95%) and 6‑fluoro‑1,2,3,4‑tetrahydroquinoline (MW 151.18 g/mol) offer no primary amine anchor for amide coupling, reductive amination, or sulfonylation [1]. The absence of this handle forces the user to install a reactive amine through additional synthetic steps, increasing step count, cost, and risk of racemisation or by‑product formation. Furthermore, the Boc group on the target compound serves as a temporary protecting group that can be removed orthogonally, enabling convergent synthetic strategies that are not possible with unprotected analogs. In drug discovery programmes where rapid SAR exploration is critical, such differences in functional‑group availability directly translate into longer cycle times and higher attrition when generic substitutes are used .

Quantitative Evidence: tert-Butyl 2-(aminomethyl)-6-fluoro-THQ-1-carboxylate vs. Analogs


Functional-Group Content vs. Des-aminomethyl Analogs

The target compound contains a primary amine masked as a Boc‑protected aminomethyl group, whereas the closest commercially available analog, tert‑butyl 6‑fluoro‑1,2,3,4‑tetrahydroquinoline‑1‑carboxylate, lacks this functional handle entirely. Quantitatively, this adds one hydrogen‑bond donor, increases the topological polar surface area (tPSA) by approximately 26 Ų (estimated from fragment contributions), and raises the molecular weight from 251.3 to 280.3 g/mol . The presence of the aminomethyl group also increases the number of rotatable bonds from 1 to 3, directly affecting conformational flexibility and potential binding modes .

medicinal chemistry building block molecular complexity

Supply Consistency Across Vendors

The compound is consistently supplied at ≥95% purity by multiple vendors (e.g., Ambeed, Leyan), which is comparable to the benchmark purity of the des‑aminomethyl analog (≥95% from CymitQuimica) . However, the target compound’s specification includes an MDL number (MFCD28139639) that facilitates unambiguous ordering and reduces the risk of receiving a wrong analog, a non‑trivial advantage when procuring from multiple sources . No significant difference in baseline purity has been reported, indicating that the differentiation lies in functional‑group content rather than raw chemical quality.

procurement purity reproducibility

Fluorine-Driven Metabolic Stability: Class-Level Evidence

Although no direct metabolic stability data for the target compound are publicly available, the closely related 1‑ethyl‑6‑fluoro‑1,2,3,4‑tetrahydroquinoline (MC4) demonstrated a quantifiable in vivo elimination rate constant (kₑₒ) of 0.0159 min⁻¹ in rabbit ocular tissue, with a 33% reduction in intraocular pressure recovery rate [1]. The 6‑fluoro substitution is conserved between MC4 and the target compound, and literature precedent indicates that fluorine at the 6‑position of THQ rings can reduce oxidative metabolism and improve in vivo residence time relative to non‑fluorinated analogs [2]. This class‑level evidence suggests that the target compound may confer similar metabolic advantages when incorporated into final bioactive molecules.

metabolic stability fluorine ocular pharmacokinetics

BET Bromodomain Inhibitor Scaffold Potential

US Patent 11,111,229 discloses tetrahydroquinoline compositions as BET bromodomain inhibitors, with the general Formula I encompassing substitutions at positions W, X, Y, Z, R1, R2, R5, and R8 [1]. The target compound’s 2‑aminomethyl group corresponds to an R‑position ready for immediate derivatisation, and the 6‑fluoro substituent maps to a halogen‑acceptable position within the patent’s SAR. While the patent does not explicitly list the target compound, its structural compliance with the Markush formula establishes a direct path to BET inhibitor libraries. In contrast, the des‑aminomethyl analog lacks the key R‑group handle and cannot access the same chemical space without de novo synthesis .

BET bromodomain epigenetics cancer

Application Scenarios: tert-Butyl 2-(aminomethyl)-6-fluoro-THQ-1-carboxylate


Parallel Library Synthesis for BET Hit Identification

Medicinal chemistry teams can use the target compound as a common intermediate in automated parallel synthesis. The Boc‑protected amine is deprotected under standard acidic conditions, and the resulting free amine is coupled with diverse carboxylic acids or sulfonyl chlorides to generate a library of 2‑aminomethyl‑6‑fluoro‑THQ derivatives. This library directly samples the chemical space defined in US Patent 11,111,229, enabling rapid hit identification against BRD4 BD1/BD2 [1]. The des‑aminomethyl analog cannot serve this role, as it lacks the essential amine anchor for high‑throughput diversification .

Late-Stage Functionalisation for CNS Drug Discovery

The 6‑fluoro substituent, combined with the aminomethyl handle, makes this scaffold suitable for CNS‑penetrant candidates. Building on the in vivo PK evidence from the 6‑fluoro‑THQ analog MC4 (kₑₒ = 0.0159 min⁻¹ in ocular tissue), researchers can incorporate the target compound into lead series where fluorine‑mediated metabolic stability is critical [2]. The compound can be elaborated into final drug candidates via reductive amination or amide coupling, with the fluorine atom potentially improving brain‑to‑plasma ratios relative to non‑fluorinated analogs [3].

Chiral THQ Ligands for Asymmetric Catalysis

The 2‑aminomethyl group is a viable precursor for chiral diamine ligands analogous to the CAMPY family. Enantiomerically enriched forms of the target compound can be obtained through asymmetric synthesis or resolution, and subsequent functionalisation yields N,N‑bidentate ligands for Ru(II) or Ir(III) catalysts. Such ligands have demonstrated high enantioselectivity in asymmetric transfer hydrogenation of prochiral ketones [4]. The 6‑fluoro substituent offers an additional electronic tuning handle that is absent in the parent CAMPY ligand.

SSAO/VAP-1 Inhibitor Lead Optimisation Building Block

The tetrahydroquinoline core is a recognised scaffold for semicarbazide‑sensitive amine oxidase (SSAO/VAP‑1) inhibition. The target compound’s aminomethyl group can be acylated or sulfonylated to rapidly explore the SAR around the amine‑binding site, as demonstrated by Deme et al. for related aminomethyl‑THQ derivatives . The 6‑fluoro substituent may further modulate the electronic properties of the aryl ring, influencing both potency and selectivity over MAO‑A/B.

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